m-PEG8-DBCO is a specialized compound classified under polyethylene glycol derivatives, specifically a methylated form of polyethylene glycol. This compound is characterized by its use in bioconjugation and drug delivery applications due to its biocompatibility and hydrophilicity. The "DBCO" portion refers to dibenzocyclooctyne, which is a reactive moiety that facilitates click chemistry reactions, particularly with azides. This makes m-PEG8-DBCO valuable in various scientific and medical applications, including the development of targeted therapeutics and imaging agents.
m-PEG8-DBCO is synthesized from commercially available polyethylene glycol monomethyl ether (mPEG) through various chemical modifications. The classification of this compound falls under the category of polymers, specifically as a functionalized polyethylene glycol derivative. It is often used in conjunction with other chemical entities for creating complex molecular structures in research and pharmaceutical applications.
The synthesis of m-PEG8-DBCO typically involves the following steps:
The synthesis may involve specific conditions such as temperature control, pH adjustments, and reaction time optimization to ensure high yield and purity of m-PEG8-DBCO. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the final product.
The molecular structure of m-PEG8-DBCO consists of a polyethylene glycol backbone with a methyl ether group at one end and a dibenzocyclooctyne moiety at the other end. The general structure can be represented as follows:
where represents the number of repeating ethylene glycol units.
The molecular weight of m-PEG8-DBCO typically ranges around 5000 g/mol, depending on the number of ethylene glycol units incorporated into the polymer chain. The precise molecular weight can vary based on synthesis conditions and purification processes.
m-PEG8-DBCO is primarily used in click chemistry reactions, particularly with azide-containing compounds. The reaction proceeds via a [3+2] cycloaddition mechanism, leading to the formation of stable triazole linkages.
The efficiency of these reactions can be influenced by factors such as:
The mechanism by which m-PEG8-DBCO functions involves its ability to react selectively with azides through strain-promoted azide-alkyne cycloaddition. This reaction does not require additional catalysts due to the inherent strain in the dibenzocyclooctyne structure.
The reaction typically yields high conversion rates (>90%) under optimized conditions, making it an efficient method for bioconjugation applications in drug development and biomolecular labeling.
m-PEG8-DBCO exhibits several notable physical properties:
Key chemical properties include:
Relevant data from various sources indicate that m-PEG8-DBCO maintains stability under physiological conditions, making it suitable for biological applications.
m-PEG8-DBCO finds extensive use in various scientific fields:
SPAAC has revolutionized bioconjugation strategies by eliminating the requirement for cytotoxic copper catalysts while maintaining high reaction specificity between azides and strained alkynes. The kinetic superiority of DBCO-based SPAAC arises from the ring strain inherent in the cyclooctyne structure, which lowers the activation energy barrier for [3+2] cycloaddition with azides. This reaction proceeds at standard physiological conditions (pH 7.4, 37°C) with rate constants typically exceeding 0.1 M⁻¹s⁻¹, enabling efficient conjugation even at low reactant concentrations. m-PEG8-DBCO exemplifies this advancement, as its DBCO group forms stable triazole linkages with azide-functionalized biomolecules—including peptides, proteins, antibodies, and cell surfaces—without compromising cellular viability or function [1] [6].
The applications of m-PEG8-DBCO-mediated SPAAC are diverse and impactful:
Table 1: Comparative Analysis of Click Chemistry Reaction Kinetics
Reaction Type | Catalyst Requirement | Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Common Applications |
---|---|---|---|---|
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) essential | ~1.0 | Low (cytotoxic) | In vitro labeling |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free | 0.1–2.0 | High | In vivo conjugation, live-cell labeling |
Inverse Electron Demand Diels-Alder (IEDDA) | None | 10–10⁴ | High | Super-resolution microscopy |
The orthogonality of SPAAC allows simultaneous or sequential conjugation strategies when combined with other bioorthogonal reactions. For instance, researchers have employed m-PEG8-DBCO alongside tetrazine ligation for dual-labeling experiments without cross-reactivity. Additionally, the hydrolytic stability of both DBCO and azide functionalities enables long-term storage of conjugation partners prior to reaction, a significant advantage over moisture-sensitive alternatives like NHS esters [6] [8] [10].
The development of DBCO reagents represents a deliberate progression toward increasingly sophisticated bioorthogonal tools. Initial first-generation DBCO compounds such as DBCO-acid (C₃₁H₂₅NO₂; MW: 305.33 g/mol) demonstrated exceptional cycloaddition kinetics but suffered from limited solubility in aqueous media, restricting biological utility. To address this, hydrophilic spacers were introduced, culminating in PEGylated derivatives. The evolution progressed through several key stages:
Table 2: Molecular Evolution of DBCO Reagents
Generation | Representative Structure | Molecular Weight (g/mol) | Water Solubility | Notable Advancements |
---|---|---|---|---|
First | DBCO-acid | 305.33 | Low (<1 mg/mL) | High SPAAC reactivity |
Second | DBCO-PEG4-acid | 552.62 | Moderate (10–50 mg/mL) | Improved biocompatibility |
Third | m-PEG8-DBCO | 670.79 | High (>100 mg/mL) | Monodisperse PEG, consistent biodistribution |
The synthesis of m-PEG8-DBCO presented unique challenges, particularly the acid sensitivity of the DBCO moiety during standard peptide-resin cleavage conditions (95% trifluoroacetic acid). This limitation was ingeniously overcome through copper(I) protection strategies, wherein tetrakis(acetonitrile)copper(I) tetrafluoroborate stabilizes DBCO against rearrangement during deprotection. This breakthrough enabled direct solid-phase peptide synthesis (SPPS) of DBCO-conjugated peptides without post-synthetic modifications [10].
Modern applications leverage the precise architecture of m-PEG8-DBCO for advanced bioconjugation:
Polyethylene glycol conjugation addresses two fundamental limitations of synthetic biomolecules: poor aqueous solubility and rapid in vivo clearance. The hydrophilic nature of PEG creates a hydration shell around conjugated molecules, significantly reducing aggregation while increasing dispersion stability. m-PEG8-DBCO exemplifies this principle, as its eight-unit PEG spacer (molecular weight ≈ 352 g/mol) transforms the otherwise hydrophobic DBCO into a readily water-soluble reagent (>100 mg/mL) [2] [6]. This solubility enhancement is quantifiable through log P value reductions: DBCO-acid exhibits a calculated log P of 4.2, while m-PEG8-DBCO demonstrates a markedly lower log P of -1.3, confirming enhanced hydrophilicity.
The biocompatibility advantages of PEGylation extend beyond solubility:
Table 3: Physicochemical Properties of m-PEG8-DBCO
Property | Value/Range | Measurement Method | Functional Significance |
---|---|---|---|
Water Solubility | >100 mg/mL | Gravimetric analysis | Enables biological reactions in aqueous buffers |
Hydration Volume | 725 ų | Molecular dynamics simulation | Creates protective hydration sphere |
Hydrodynamic Radius | 12.8 Å | Dynamic light scattering | Influences tissue penetration and diffusion |
Plasma Protein Binding | <5% | Surface plasmon resonance | Minimizes nonspecific interactions |
In drug delivery systems, the PEG chain length in m-PEG8-DBCO represents a deliberate optimization balance. While longer PEG chains (e.g., PEG24) provide superior stealth properties, they increase hydrodynamic radius, potentially hindering tissue penetration. The eight-unit PEG spacer offers an optimal compromise: sufficient length to confer biocompatibility while maintaining efficient cellular uptake and biodistribution. This optimization is evidenced by studies showing that PEG8-conjugated nanoparticles exhibit circulation half-lives 15-fold longer than unmodified counterparts, yet penetrate tumor tissues 3.5-fold more effectively than PEG24 variants [4] [6] [8].
The impact of PEGylation extends to material science through hydrogel engineering. Multilayer PEG hydrogels constructed using m-PEG8-DBCO and diazide crosslinkers demonstrate controlled porosity and swelling ratios, enabling spatial patterning of biochemical cues. These materials support 3D cell culture by maintaining protein bioactivity during encapsulation and permitting enzymatically triggered release through incorporated protease cleavage sites. The biocompatible crosslinking chemistry avoids inflammatory responses, making these platforms suitable for implantable devices [1] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: